2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide
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Overview
Description
- This compound is a mouthful, so let’s break it down. Its systematic name is 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid .
- Appearance: It forms colorless to pale yellow crystals or powder.
- Solubility: It dissolves in some polar organic solvents like chloroform, dichloromethane, and alcohols but is insoluble in water.
- Stability: It remains stable at room temperature and atmospheric pressure.
Preparation Methods
- The synthesis of this compound typically involves the following steps:
- Start with 4-chloro-3-methylpyrazole and react it with ethyl bromoacetate in the presence of a base to obtain 4-chloro-3-ethyl-1-methylpyrazole .
- Next, treat the resulting compound with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
- Finally, react the acid chloride with methylamine to yield 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide .
Chemical Reactions Analysis
- This compound can undergo various reactions:
Substitution: It reacts with nucleophiles (e.g., amines) to form new derivatives.
Oxidation/Reduction: Depending on reaction conditions, it can be oxidized or reduced.
Acid-Base Reactions: It behaves as a weak acid (pKa ≈ 1.9) and can participate in acid-base reactions.
- Common reagents include amines , acid chlorides , and strong bases .
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: May have applications in drug discovery.
Industry: Used in the production of other compounds.
Mechanism of Action
- The exact mechanism isn’t well-documented, but it likely interacts with specific molecular targets or pathways.
- Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
- While there are no direct analogs, consider comparing it to related pyrazole derivatives like triazolam or imidazoles .
- Highlight its unique structural features and potential advantages.
Properties
Molecular Formula |
C13H18ClN5O |
---|---|
Molecular Weight |
295.77 g/mol |
IUPAC Name |
2-(4-chloro-3-methylpyrazol-1-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C13H18ClN5O/c1-9-11(6-18(4)15-9)5-17(3)13(20)8-19-7-12(14)10(2)16-19/h6-7H,5,8H2,1-4H3 |
InChI Key |
CGLPGEJXYJTEFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN(C)C(=O)CN2C=C(C(=N2)C)Cl)C |
Origin of Product |
United States |
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